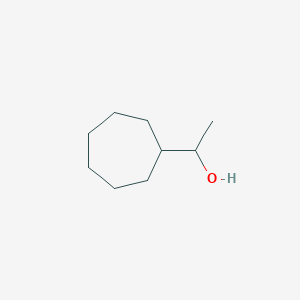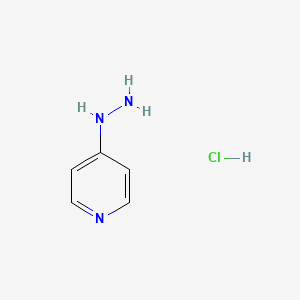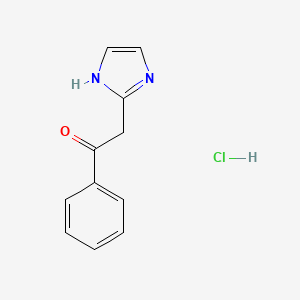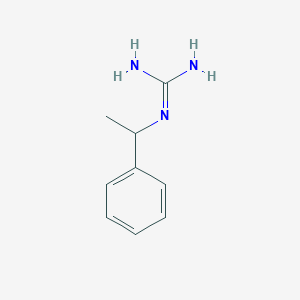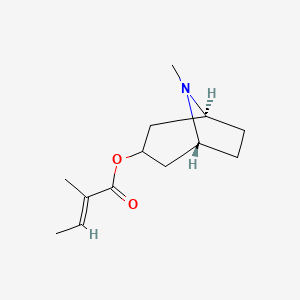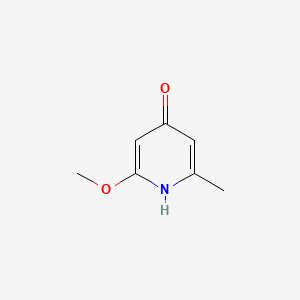
5-methyl-4-nitro-1H-pyrazole-3-carboxamide
Overview
Description
5-Methyl-4-nitro-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C5H6N4O3 . It has an average mass of 170.126 Da and a monoisotopic mass of 170.043991 Da .
Synthesis Analysis
Pyrazole nucleus, which is a part of this compound, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR and HRMS .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles can be synthesized through various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride to form pyrazoline intermediates under mild conditions .Scientific Research Applications
Antitumor Activity
Research on imidazole derivatives, including structures related to 5-methyl-4-nitro-1H-pyrazole-3-carboxamide, has shown significant promise in the development of new antitumor drugs. Some compounds within this category have advanced beyond preclinical testing due to their potential in combating cancer through various biological mechanisms. These structures are valuable not only for their antitumor capabilities but also for synthesizing compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Medicinal Chemistry of Heterocyclic Compounds
The chemistry of heterocyclic compounds, like this compound, plays a crucial role in the development of new therapeutic agents. Their reactivity and application in synthesizing diverse classes of heterocyclic compounds, including dyes, highlight their importance in medicinal chemistry. The unique reactivity of these compounds allows for mild reaction conditions, leading to the generation of a wide range of products from various precursors, underscoring their potential in creating innovative medicinal solutions (Gomaa & Ali, 2020).
Therapeutic Applications of Pyrazolines
Pyrazolines, a class of compounds that includes this compound, have been found to possess a wide range of pharmacological effects. Their versatility as pharmaceutical agents is evident in their various biological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and more. This diversity in therapeutic applications highlights the potential of pyrazolines in addressing a multitude of health concerns, promoting further research and development in this area (Shaaban, Mayhoub, & Farag, 2012).
AMPK Activation and Independent Effects
The compound 5-aminoimidazole-4-carboxamide ribonucleoside (AICAr), which shares structural similarities with this compound, is extensively used in studies related to AMPK activation. Despite its primary use as an AMPK activator, it has been discovered that many of AICAr's effects, initially attributed to AMPK activation, are in fact AMPK-independent. This finding underscores the complexity of biochemical pathways and calls for cautious interpretation of studies based on AICAr, potentially influencing future research directions for related compounds (Visnjic, Lalić, Dembitz, Tomić, & Smoljo, 2021).
Mechanism of Action
Future Directions
Pyrazoles, including 5-methyl-4-nitro-1H-pyrazole-3-carboxamide, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, they could be considered as a precursor structure for further design of pesticides .
Properties
IUPAC Name |
5-methyl-4-nitro-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-2-4(9(11)12)3(5(6)10)8-7-2/h1H3,(H2,6,10)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTOSFMGNUDEHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277267 | |
| Record name | 5-methyl-4-nitro-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-36-1, 1228362-74-0 | |
| Record name | 5-Methyl-4-nitro-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5334-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-4-nitro-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




